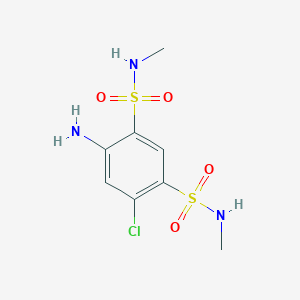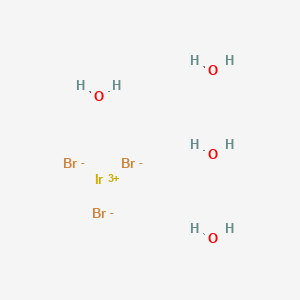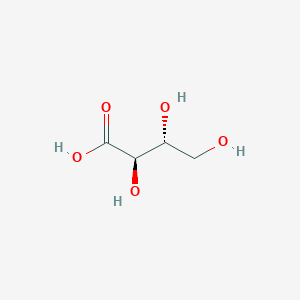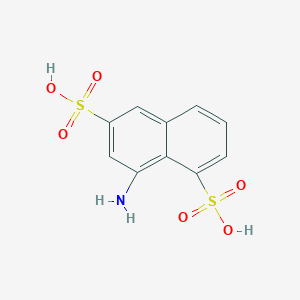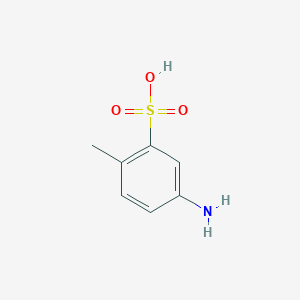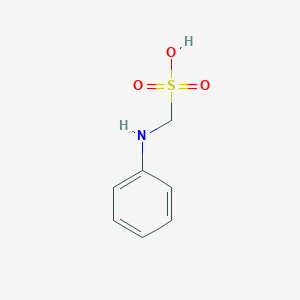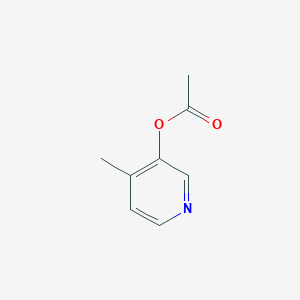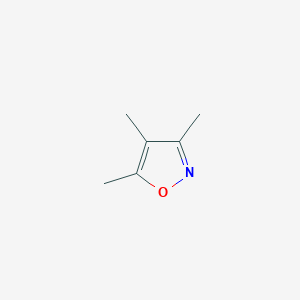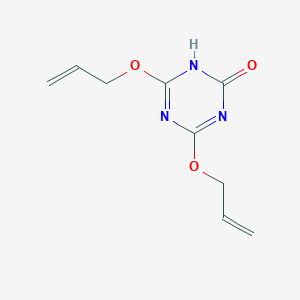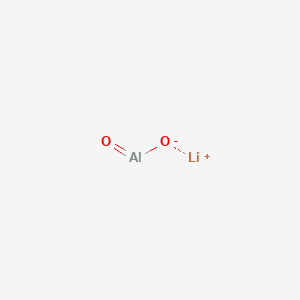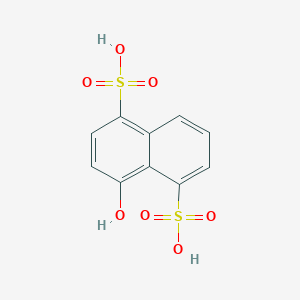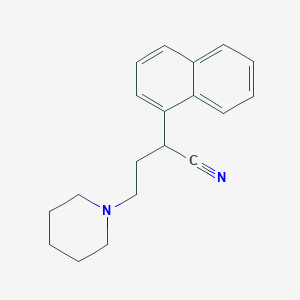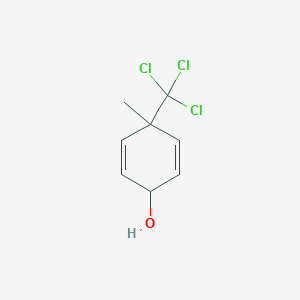
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ol
Übersicht
Beschreibung
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ol is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as TCDD, or dioxin, and is a highly toxic environmental pollutant. In
Wissenschaftliche Forschungsanwendungen
TCDD has been studied extensively for its potential applications in scientific research. It has been used as a model compound to study the effects of environmental pollutants on human health. TCDD has been shown to have a variety of effects on the immune system, including the suppression of immune function and the activation of immune cells. It has also been shown to have effects on the nervous system, including the induction of seizures and the alteration of neurotransmitter levels.
Wirkmechanismus
The mechanism of action of TCDD is not fully understood, but it is believed to act through the aryl hydrocarbon receptor (AhR). AhR is a transcription factor that regulates the expression of genes involved in a variety of biological processes, including immune function, metabolism, and cell growth. TCDD binds to AhR and activates it, leading to changes in gene expression.
Biochemische Und Physiologische Effekte
TCDD has a variety of biochemical and physiological effects on the body. It has been shown to cause oxidative stress, DNA damage, and inflammation. It also alters the metabolism of lipids and carbohydrates, leading to changes in energy balance. TCDD has been shown to have effects on the cardiovascular system, including the induction of hypertension and atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
TCDD has several advantages as a model compound for scientific research. It is highly stable and can be easily synthesized in the laboratory. It is also a potent and specific activator of AhR, making it a useful tool for studying the effects of AhR activation. However, TCDD is highly toxic and must be handled with care. It also has a long half-life in the body, making it difficult to study the effects of acute exposure.
Zukünftige Richtungen
There are many future directions for research on TCDD. One area of interest is the role of TCDD in the development of cancer. TCDD has been shown to have carcinogenic effects in animal models, and there is evidence to suggest that it may be a human carcinogen as well. Another area of interest is the effects of TCDD on the microbiome. TCDD has been shown to alter the composition of the gut microbiome, which may have implications for human health. Finally, there is interest in developing new compounds that can activate or inhibit AhR, which may have therapeutic applications in a variety of diseases.
Synthesemethoden
TCDD is a byproduct of many industrial processes, including the production of certain herbicides and pesticides. It is also a byproduct of the incineration of waste materials. TCDD can be synthesized in the laboratory by the oxidation of trichlorophenol using a variety of methods, including the use of potassium permanganate, sodium hypochlorite, or hydrogen peroxide.
Eigenschaften
IUPAC Name |
4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl3O/c1-7(8(9,10)11)4-2-6(12)3-5-7/h2-6,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSODBDEYXPYND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC(C=C1)O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50308088 | |
| Record name | 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50308088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ol | |
CAS RN |
13630-61-0 | |
| Record name | NSC202024 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202024 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50308088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



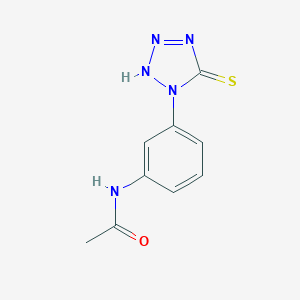
![2-Oxa-8-azaspiro[4.5]decane](/img/structure/B86222.png)
